Ammonium neodymium(3+) disulphate

Description

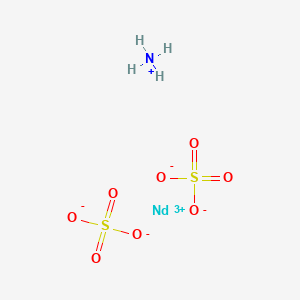

Ammonium neodymium(3+) disulphate is an inorganic compound containing neodymium in its trivalent oxidation state (Nd³⁺), ammonium ions (NH₄⁺), and sulphate groups (SO₄²⁻). Neodymium(III) ions are renowned for their optical characteristics, including infrared fluorescence under 808-nm laser excitation and photothermal conversion efficiency, which are critical for applications in laser technology, bio-imaging, and nanothermometry . The compound likely serves as a precursor for synthesizing Nd³⁺-doped materials, leveraging its solubility and stability in aqueous systems.

Properties

CAS No. |

21995-34-6 |

|---|---|

Molecular Formula |

H4NNdO8S2 |

Molecular Weight |

354.4 g/mol |

IUPAC Name |

azanium;neodymium(3+);disulfate |

InChI |

InChI=1S/H3N.Nd.2H2O4S/c;;2*1-5(2,3)4/h1H3;;2*(H2,1,2,3,4)/q;+3;;/p-3 |

InChI Key |

AADFAKZJDLLLCK-UHFFFAOYSA-K |

Canonical SMILES |

[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Nd+3] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ammonium neodymium(3+) disulphate can be synthesized through a reaction involving neodymium(III) oxide and ammonium sulphate in an aqueous medium. The reaction is typically carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction can be represented as: [ \text{Nd}_2\text{O}_3 + 2(\text{NH}_4)_2\text{SO}_4 + 2\text{H}_2\text{O} \rightarrow 2\text{NH}_4\text{Nd(SO}_4\text{)}_2 + 2\text{NH}_3 + \text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors where the reactants are mixed in precise stoichiometric ratios. The reaction mixture is then subjected to controlled heating and stirring to facilitate the formation of the compound. The product is subsequently purified through filtration and recrystallization processes .

Chemical Reactions Analysis

Types of Reactions

Ammonium neodymium(3+) disulphate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form higher oxidation state compounds of neodymium.

Reduction: It can be reduced to form lower oxidation state compounds.

Substitution: The sulphate groups can be substituted with other anions under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride are often used.

Substitution: Substitution reactions typically require the presence of strong acids or bases to facilitate the exchange of anions.

Major Products Formed

Oxidation: Neodymium(IV) sulphate.

Reduction: Neodymium(II) sulphate.

Substitution: Various neodymium salts depending on the substituting anion

Scientific Research Applications

Ammonium neodymium(3+) disulphate has several applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other neodymium compounds and as a catalyst in certain chemical reactions.

Biology: Its unique magnetic properties make it useful in magnetic resonance imaging (MRI) and other biomedical applications.

Medicine: It is being explored for use in targeted drug delivery systems due to its ability to be functionalized with various ligands.

Industry: It is used in the production of high-performance magnets, which are essential components in various electronic devices and renewable energy technologies .

Mechanism of Action

The mechanism of action of ammonium neodymium(3+) disulphate involves its interaction with molecular targets through its sulphate groups. These interactions can lead to the formation of coordination complexes, which can alter the chemical and physical properties of the target molecules. The pathways involved often include the coordination of neodymium ions with electron-rich sites on the target molecules, leading to changes in their reactivity and stability .

Comparison with Similar Compounds

Table 1: Comparative Properties of Ammonium Rare Earth Disulphates

| Compound | Ionic Radius (Nd³⁺, Gd³⁺, Pr³⁺) (Å) | Magnetic Moment (μB) | Key Applications |

|---|---|---|---|

| This compound | 0.983 (Nd³⁺) | 3.62 | Lasers, bio-imaging, photothermal therapy |

| Ammonium gadolinium(3+) disulphate | 0.938 (Gd³⁺) | 7.94 | MRI contrast agents, neutron capture therapy |

| Ammonium praseodymium(3+) disulphate | 1.013 (Pr³⁺) | 3.58 | Catalysis, pigments, optical coatings |

Ionic Radius and Structural Implications

The ionic radius of the rare earth ion influences crystal packing and solubility. Nd³⁺ (0.983 Å) occupies an intermediate position between smaller Gd³⁺ (0.938 Å) and larger Pr³⁺ (1.013 Å).

Magnetic and Optical Properties

- Nd³⁺ : Exhibits strong near-infrared fluorescence (~1.06 μm) due to ⁴F₃/₂ → ⁴I₁₁/₂ transitions, making it ideal for laser gain media and fluorescence thermometry .

- Gd³⁺ : High magnetic moment (7.94 μB) due to seven unpaired 4f electrons, suitable for magnetic resonance imaging (MRI) contrast agents .

- Pr³⁺ : Displays visible-region emissions (e.g., green and red lines), useful in phosphors and optoelectronic devices .

Research Findings and Trends

Recent studies emphasize the role of Nd³⁺-doped materials in deep-tissue bio-imaging due to their minimal light scattering in biological tissues . In contrast, Gd³⁺ derivatives dominate clinical MRI applications, though concerns about nephrogenic systemic fibrosis have spurred interest in safer alternatives . Pr³⁺ compounds are gaining traction in energy-efficient lighting and pollution control catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.